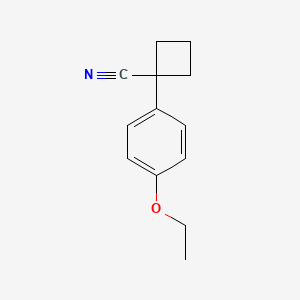

1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile

Description

1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile is a cyclobutane-carbonitrile derivative featuring a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring distinguishes it from structurally related compounds.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-15-12-6-4-11(5-7-12)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLWREQCUIUMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile typically involves the reaction of 4-ethoxybenzyl cyanide with cyclobutanone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Formation of 4-ethoxybenzoyl cyanide or 4-ethoxybenzoic acid.

Reduction: Formation of 1-(4-ethoxyphenyl)cyclobutylamine.

Substitution: Formation of various substituted derivatives on the aromatic ring.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclobutane ring provides structural rigidity and unique electronic properties. These interactions can influence the compound’s reactivity and selectivity in different chemical environments .

Comparison with Similar Compounds

Halogen-Substituted Analogs

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8):

- Molecular weight: 191.66 g/mol (vs. 201.25 g/mol for the ethoxy analog).

- The chloro substituent increases lipophilicity (logP ~2.8 estimated) compared to ethoxy (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.

- Applications: Intermediate in agrochemicals and pharmaceuticals due to halogen’s bioactivity .

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6):

Methoxy/Ethoxy-Substituted Analogs

Hydroxy/Amino-Substituted Analogs

1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile :

- 1-(3-Amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile: Amino group enables participation in Schiff base formation or coordination chemistry. Lower logP (~1.5) compared to ethoxy analog, favoring aqueous-phase reactions .

Heterocyclic and Functionalized Analogs

- 1-(cyclopropylamino)cyclobutane-1-carbonitrile (CAS 737717-32-7): Cyclopropylamine substituent introduces strain and basicity, useful in peptide mimetics. Molecular weight: 136.2 g/mol; liquid at room temperature .

1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile (CAS 2060046-32-2):

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile | 201.25 | ~2.1 | 4-Ethoxyphenyl | Drug intermediates, materials |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 191.66 | ~2.8 | 4-Chlorophenyl | Agrochemicals |

| 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | 187.22 | ~1.9 | 4-Methoxyphenyl | Organic synthesis |

| 1-(3-Amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile | 189.19 | ~1.5 | 3-Amino-4-hydroxyphenyl | Enzyme inhibitors |

Biological Activity

1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 74205-20-2, belongs to a class of cyclobutane derivatives that are being explored for various pharmacological applications. Its structure features a cyclobutane ring substituted with an ethoxyphenyl group and a carbonitrile functional group, which may contribute to its unique biological properties.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies on related cyclobutane derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study: Cyclobutane Derivatives in Cancer Research

A notable study explored the effects of various cyclobutane derivatives on human tumor cell lines. Among the tested compounds, several demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | Breast Cancer |

| Related Cyclobutane Derivative | 15 | Lung Cancer |

| Another Cyclobutane Analog | 25 | Colon Cancer |

Antimicrobial Activity

In addition to anticancer properties, this compound and its analogs have been investigated for antimicrobial activity. Research indicates that certain structural features enhance the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The proposed mechanism involves the interaction of the carbonitrile group with microbial enzymes, leading to inhibition of cellular processes essential for bacterial survival. This has been supported by studies demonstrating the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging research suggests that compounds like this compound may also possess neuroprotective properties. Preliminary in vitro studies indicate that such compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclobutane ring or substituents can significantly influence its pharmacological profile.

Key Findings:

- Substituent Effects : The presence of electron-donating groups (like ethoxy) enhances lipophilicity, improving membrane permeability.

- Ring Strain : The inherent strain in cyclobutane may facilitate interactions with biological targets, enhancing potency.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. In vivo studies and clinical trials will be essential to assess its therapeutic potential and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.